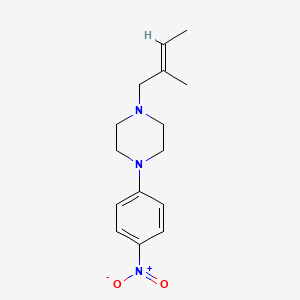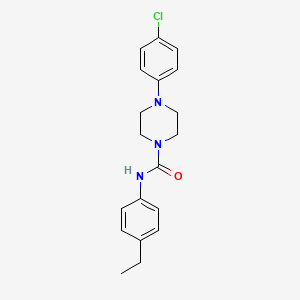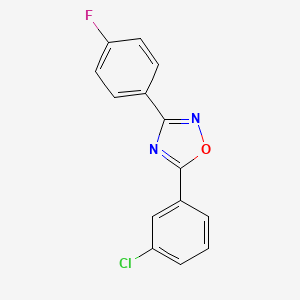![molecular formula C17H25ClN2O B5437759 1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine, also known as CPCA, is a psychoactive drug that belongs to the family of cathinones. Cathinones are a class of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. CPCA has gained attention in the scientific community due to its potential as a research tool for studying the effects of cathinones on the brain.
作用機序
1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine acts on the central nervous system by increasing the release of dopamine and serotonin in the brain. It does this by binding to the dopamine and serotonin transporters, which are responsible for removing these neurotransmitters from the synapse. By inhibiting the transporters, this compound increases the amount of dopamine and serotonin available in the synapse, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other cathinones. These effects include increased heart rate, blood pressure, and body temperature. This compound also produces feelings of euphoria, increased energy, and decreased appetite. However, the specific effects of this compound may differ from other cathinones due to its unique binding properties.
実験室実験の利点と制限
1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine has several advantages as a research tool. It is a relatively new cathinone, so there is still much to learn about its effects on the brain. Additionally, its unique binding properties may make it useful for studying the specific effects of cathinones on the brain. However, this compound also has limitations as a research tool. Its synthesis is complex and requires expertise in organic chemistry. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine. One area of research could be to study the long-term effects of this compound on the brain, as well as its potential for addiction. Another area of research could be to study the effects of this compound in different animal models, such as mice or primates. Additionally, researchers could investigate the potential therapeutic uses of this compound, such as for the treatment of depression or anxiety disorders.
合成法
The synthesis of 1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine involves several steps, including the reaction of 2-chloropropiophenone with methylamine to form the intermediate 2-chloro-N-methylpropiophenone. This intermediate is then reacted with azepane to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine has been used in scientific research to study the effects of cathinones on the brain. One study found that this compound produced similar effects to other cathinones, such as methcathinone and mephedrone, in rats. These effects included increased locomotor activity and increased dopamine release in the brain. Another study found that this compound had a higher binding affinity for the serotonin transporter than for the dopamine transporter, suggesting that it may have unique effects on the brain.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(dimethylamino)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-19(2)15-7-5-12-20(13-11-15)17(21)10-9-14-6-3-4-8-16(14)18/h3-4,6,8,15H,5,7,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMADEZFIOCYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5437676.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3,5-dimethylphenyl)urea](/img/structure/B5437680.png)
![N'-[(2-methyl-3-furoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5437690.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437695.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)


![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)


